molecular formula C8H8BrClO2S B2662637 2-(3-Bromophenyl)ethanesulfonyl chloride CAS No. 1196152-18-7

2-(3-Bromophenyl)ethanesulfonyl chloride

Cat. No. B2662637
CAS RN: 1196152-18-7
M. Wt: 283.56
InChI Key: PXNBANXMHMPBAV-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)ethanesulfonyl chloride” is an aryl sulfonyl chloride derivative . It has a molecular formula of C8H8BrClO2S . It is used in scientific research.


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)ethanesulfonyl chloride” consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Bromophenyl)ethanesulfonyl chloride” are not available, aryl sulfonyl chloride derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Bromophenyl)ethanesulfonyl chloride” is 283.57 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

Preparation of Heterocyclic Systems

1,2-Ethanedisulfenyl chloride has been utilized as an electrophilic reagent for the preparation of dihydro-1,4-dithiino substituted aromatics. This process highlights the reactivity of similar sulfonyl chloride compounds with activated aromatics to yield new heterocyclic systems, indicating potential applications of 2-(3-Bromophenyl)ethanesulfonyl chloride in generating novel heterocyclic compounds (Allared et al., 2001).

Amine Derivatives through Palladium-Catalyzed Amination

2-(Trimethylsilyl)ethanesulfonyl amide, a compound related to 2-(3-Bromophenyl)ethanesulfonyl chloride, serves as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides. This suggests that 2-(3-Bromophenyl)ethanesulfonyl chloride could be utilized in the synthesis of anilines and other amine derivatives, particularly those with sensitive functional groups (Anjanappa et al., 2008).

Cross-Coupling Reactions

The compound has been implied to facilitate Stille cross-coupling reactions of sulfonyl chlorides and organostannanes, offering a new and economical method for the generation of carbon-carbon bonds. These reactions are pivotal in medicinal chemistry and material sciences, highlighting its utility in the synthesis of complex organic molecules and potential applications in developing new drugs or materials (Dubbaka & Vogel, 2003).

Safety And Hazards

The safety data sheet for a similar compound, ethanesulfonyl chloride, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(3-bromophenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBANXMHMPBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)ethanesulfonyl chloride

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